molecular formula C12H8ClF2N B12077729 3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine

3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine

Cat. No.: B12077729
M. Wt: 239.65 g/mol
InChI Key: UJIJHMZMVHSMDY-UHFFFAOYSA-N
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Description

3’-Chloro-3,5-difluoro-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of chlorine and fluorine atoms attached to the biphenyl structure, which consists of two benzene rings connected by a single bond The amine group is attached to the fourth position of one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3,5-difluoro-[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.

Industrial Production Methods

For industrial production, the synthesis of 3’-Chloro-3,5-difluoro-[1,1’-biphenyl]-4-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3,5-difluoro-[1,1’-biphenyl]-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of biphenyl derivatives.

Scientific Research Applications

3’-Chloro-3,5-difluoro-[1,1’-biphenyl]-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-3,5-difluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Chloro-3,5-difluoro-[1,1’-biphenyl]-4-amine is unique due to the presence of both chlorine and fluorine atoms on the biphenyl structure, as well as the amine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H8ClF2N

Molecular Weight

239.65 g/mol

IUPAC Name

4-(3-chlorophenyl)-2,6-difluoroaniline

InChI

InChI=1S/C12H8ClF2N/c13-9-3-1-2-7(4-9)8-5-10(14)12(16)11(15)6-8/h1-6H,16H2

InChI Key

UJIJHMZMVHSMDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C(=C2)F)N)F

Origin of Product

United States

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